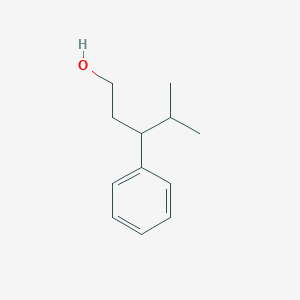

4-Methyl-3-phenylpentanol

描述

4-Methyl-3-phenylpentanol (CAS: Not explicitly listed in evidence) is a branched-chain secondary alcohol featuring a phenyl group at the third carbon and a methyl group at the fourth carbon of a pentanol backbone. These compounds are typically utilized in organic synthesis, fragrance formulations, and pharmaceutical intermediates due to their stereochemical complexity and functional versatility .

属性

分子式 |

C12H18O |

|---|---|

分子量 |

178.27 g/mol |

IUPAC 名称 |

4-methyl-3-phenylpentan-1-ol |

InChI |

InChI=1S/C12H18O/c1-10(2)12(8-9-13)11-6-4-3-5-7-11/h3-7,10,12-13H,8-9H2,1-2H3 |

InChI 键 |

XOTOKOVCCBSUNT-UHFFFAOYSA-N |

规范 SMILES |

CC(C)C(CCO)C1=CC=CC=C1 |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

Structural Isomers and Positional Variants

The positional arrangement of substituents significantly impacts physicochemical properties. Key isomers include:

- Synthetic Accessibility: 4-Methyl-1-phenyl-2-pentanol’s lower purity (95% vs. 98%) may reflect challenges in isolating this isomer during synthesis .

Physical Properties of Methyl-Substituted Pentanols

Data from methyl-pentanol derivatives highlight trends in boiling points and solubility (units inferred as Kelvin due to context):

| Compound Name | Boiling Point (K) | Additional Data* |

|---|---|---|

| 4-Methyl-2-pentanol | 301.3 | 42.4, 4.30 |

| 3-Methyl-3-pentanol | 302.5 | 34.7, 3.52 |

| 2-Methyl-2-pentanol | 286.4 | N/A |

*Unlabeled parameters in source; possibly density or refractive index .

- Branching Impact: Increased branching (e.g., 3-methyl-3-pentanol) correlates with lower boiling points due to reduced surface area for intermolecular interactions .

Functional Group Variations

- Ketone Analog : Phenyl-4-methyl-pentan-3-one (CAS 40463-09-0) shares a similar carbon skeleton but replaces the hydroxyl group with a ketone, increasing volatility and altering reactivity .

- Ester Derivatives : Compounds like methyl phenylglyoxylate () demonstrate how functional group substitution expands application scope, such as in flavoring agents .

Commercial and Industrial Relevance

- Pricing and Availability: Structural isomers like 3-methyl-1-phenyl-3-pentanol are commercially available at high purity (>98%), reflecting demand in precision synthesis .

- Regulatory Status: Analogous phenolic compounds (e.g., 4-propylphenol) are subject to stringent safety evaluations under frameworks like EC 1272/2008, suggesting similar regulatory scrutiny for phenyl-substituted pentanols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。